3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a boronate ester group at position 3 and a carbonitrile group at position 4. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing C–C bonds . The carbonitrile group enhances electrophilicity and may confer biological activity, making this compound valuable in medicinal chemistry and materials science. Its molecular formula is C₁₇H₁₇BN₄O₂, with a molecular weight of 320.16 g/mol .
Properties
Molecular Formula |
C13H15BN4O2 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-18-8-9(5-15)6-16-11(10)18/h6-8H,1-4H3 |
InChI Key |
NNNRRDCKNFXGMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3N=CC(=CN3N=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated pyrazolo[1,5-a]pyrimidine derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boron center in the presence of a base
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[1,5-a]pyrimidines, pyridines, and tetrazolo[1,5-a]pyrimidines based on substituents, synthetic routes, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: The boronate ester in the target compound facilitates cross-coupling reactions, unlike carbonitrile-substituted analogs (e.g., 7-amino-6-phenyl derivatives), which are tailored for biological activity .
Synthetic Efficiency : Tetrazolo[1,5-a]pyrimidine-6-carbonitriles achieve higher yields (85–95%) under eco-friendly conditions compared to the target compound’s Suzuki coupling (70–85%) .
Biological Activity : Carbonitrile groups enhance cytotoxicity in tetrazolo analogs, whereas boronate esters prioritize synthetic utility .
Research Implications
Biological Activity
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a unique derivative within the family of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 270.13 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈B N₅O₂ |
| Molecular Weight | 270.13 g/mol |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water |
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit growth in several cancer cell lines by disrupting microtubule formation and inducing apoptosis. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown effectiveness against breast cancer and leukemia cells.
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to interfere with kinase signaling pathways crucial for cell survival and proliferation. Specifically, it has been noted for its potential as a cyclin-dependent kinase (CDK) inhibitor.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against various pathogens.
- Antibacterial Activity : In vitro studies have shown that it possesses significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its antibacterial potency.
- Antifungal Activity : Preliminary data suggest effectiveness against fungal strains such as Candida albicans, indicating a broad spectrum of antimicrobial activity.
Case Studies
-
Study on Anticancer Efficacy :
- In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that compounds with the dioxaborolane moiety showed enhanced cytotoxicity in breast cancer cell lines compared to standard chemotherapeutics .
-
Antimicrobial Evaluation :
- Another investigation focused on the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. Results indicated that certain modifications led to increased activity against Klebsiella pneumoniae, suggesting potential for development as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
